tert-Butyl 4-fluoropicolinate
Description
Significance of Picolinate (B1231196) Esters in Chemical Research
Picolinate esters, which are esters of picolinic acid, are a class of organic compounds with significant utility in various areas of chemical research. ontosight.ai They serve as versatile building blocks in organic synthesis, enabling the construction of more complex molecular architectures. guidechem.com The pyridine (B92270) nitrogen atom within the picolinate structure allows these compounds to act as ligands in coordination chemistry, forming stable complexes with various metal ions. guidechem.comacs.org This chelating ability is a key feature in their application.
In synthetic chemistry, picolinate esters are recognized as valuable substrates in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.netnih.gov These reactions are fundamental for creating carbon-carbon bonds, a critical step in synthesizing many pharmaceuticals and agrochemicals. nih.gov The reactivity of the pyridine ring, combined with the ester functionality, provides a handle for diverse chemical transformations. guidechem.com For instance, certain picolinates have been used as precursors in the synthesis of ketones and aldehydes. acs.org
| Application Area | Specific Role of Picolinate Esters | Reference |
|---|---|---|
| Organic Synthesis | Versatile building blocks for complex molecules. | guidechem.com |
| Coordination Chemistry | Act as ligands for metal complexes. | guidechem.com |
| Cross-Coupling Reactions | Used as electrophiles in reactions like Suzuki-Miyaura coupling. | researchgate.netnih.gov |
| Pharmaceuticals | Serve as precursors for biologically active compounds. | ontosight.aiguidechem.com |
Strategic Importance of Fluorine in Pyridine Scaffolds
One of the primary reasons for introducing fluorine is to enhance metabolic stability. bohrium.commdpi.com The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it resistant to metabolic oxidation by enzymes in the body. mdpi.com Placing a fluorine atom at a metabolically vulnerable position on the pyridine ring can block this breakdown pathway, thereby improving the drug's pharmacokinetic profile. bohrium.com
Furthermore, fluorine's powerful electron-withdrawing nature can modulate the physicochemical properties of a molecule. tandfonline.combohrium.com It can alter the pKa (a measure of basicity) of the pyridine nitrogen, which in turn influences properties like solubility and binding affinity to biological targets. bohrium.comnih.gov Fluorine substitution can also increase a molecule's lipophilicity, which can enhance its ability to permeate cell membranes. mdpi.com These modifications are crucial tools for medicinal chemists during the lead optimization phase of drug discovery. tandfonline.combohrium.com
| Property Influenced by Fluorine | Effect on Pyridine Scaffold | Reference |
|---|---|---|
| Metabolic Stability | Blocks oxidation at the site of substitution, increasing drug half-life. | bohrium.commdpi.com |
| Basicity (pKa) | Reduces the basicity of the pyridine nitrogen due to inductive effects. | bohrium.comnih.gov |
| Binding Affinity | Can enhance interactions with protein targets through electrostatic forces. | nih.govtandfonline.com |
| Lipophilicity | Generally increases lipophilicity, potentially improving membrane permeability. | mdpi.com |
Overview of tert-Butyl Ester Functionality in Chemical Synthesis
The tert-butyl ester group is a widely employed functional group in organic synthesis, primarily serving as a protecting group for carboxylic acids. thieme-connect.com Protecting groups are essential tools that temporarily block a reactive functional group to prevent it from interfering with a chemical reaction occurring elsewhere on the molecule. libretexts.org
The tert-butyl ester is valued for its exceptional stability across a wide range of reaction conditions. It is resistant to many nucleophiles, reducing agents, and basic conditions, which allows for extensive chemical modifications on other parts of the molecule without affecting the protected carboxylic acid. thieme-connect.com
A key advantage of the tert-butyl ester is the specific and mild conditions required for its removal (deprotection). It is readily cleaved under acidic conditions, often using reagents like trifluoroacetic acid (TFA) or aqueous phosphoric acid, to regenerate the carboxylic acid. thieme-connect.comorganic-chemistry.org This deprotection mechanism proceeds through a stable tertiary carbocation intermediate, making the cleavage efficient and selective. youtube.com This orthogonality—the ability to be removed without disturbing other common protecting groups like benzyl (B1604629) or methyl esters—is a significant asset in complex, multi-step syntheses, such as in the preparation of amino acid derivatives and other intricate pharmaceutical intermediates. thieme-connect.comlibretexts.orgorganic-chemistry.org
| Ester Protecting Group | Common Cleavage Conditions | Reference |
|---|---|---|
| Methyl Ester | Acid or base-mediated hydrolysis (e.g., LiOH, HCl). | libretexts.org |
| Benzyl Ester | Hydrogenolysis (e.g., H₂, Pd/C). | libretexts.org |
| tert-Butyl Ester | Mild to strong acidic conditions (e.g., TFA, HCl). | thieme-connect.comlibretexts.org |
| Silyl (B83357) Ester | Acid, base, or fluoride (B91410) ion sources (e.g., TBAF). | libretexts.org |
Structure
3D Structure
Properties
Molecular Formula |
C10H12FNO2 |
|---|---|
Molecular Weight |
197.21 g/mol |
IUPAC Name |
tert-butyl 4-fluoropyridine-2-carboxylate |
InChI |
InChI=1S/C10H12FNO2/c1-10(2,3)14-9(13)8-6-7(11)4-5-12-8/h4-6H,1-3H3 |
InChI Key |
OIJFBKFHWYTUKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NC=CC(=C1)F |
Origin of Product |
United States |
Synthetic Methodologies for Tert Butyl 4 Fluoropicolinate
Direct Esterification Approaches to tert-Butyl Fluoropicolinates
Direct esterification of 4-fluoropicolinic acid with tert-butanol (B103910) presents a straightforward approach to obtaining tert-butyl 4-fluoropicolinate. However, the direct acid-catalyzed Fischer esterification is often challenging for the synthesis of tert-butyl esters due to the propensity of tert-butanol to form a carbocation and subsequently eliminate to isobutene under acidic conditions. organic-chemistry.org
To circumvent this, milder methods like the Steglich esterification are employed. organic-chemistry.org This reaction utilizes a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), and a catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.orgorgsyn.org The carboxylic acid and DCC form a reactive O-acylisourea intermediate, which is then readily attacked by the alcohol to form the ester. organic-chemistry.org This method is advantageous as it proceeds under mild, non-acidic conditions, making it suitable for substrates that are sensitive to acid. organic-chemistry.orgorgsyn.org
Another approach involves the use of a sulfonic acid cation exchange resin with a macro-reticular structure as a catalyst for the direct esterification of tertiary alcohols. google.com This method has been demonstrated for the synthesis of tert-butyl acetate (B1210297) from acetic acid and tert-butyl alcohol. google.com
Introduction of Fluorine via Nucleophilic Fluorination on Picolinate (B1231196) Esters
The introduction of a fluorine atom onto the pyridine (B92270) ring can be accomplished through nucleophilic aromatic substitution (SNA_r) reactions. In this approach, a suitable leaving group on the picolinate ester, such as a nitro group or a halogen, is displaced by a fluoride (B91410) ion. epa.gov The reactivity of the pyridine ring towards nucleophilic attack is enhanced by the presence of electron-withdrawing groups.
For instance, 2-nitropyridines substituted with methoxy (B1213986) and methyl groups have been shown to undergo efficient substitution with [¹⁸F]fluoride. epa.gov The heteroatom in the pyridine ring itself can act as an activating group for SNA_r. epa.gov The choice of fluorinating agent is crucial, with reagents like cesium fluoroxysulfate (CsSO₄F) and diethylaminosulfur trifluoride (DAST) being used for the fluorination of pyridine derivatives. The combination of potassium fluoride (KF) with phase-transfer catalysts such as tetrabutylammonium (B224687) chloride (Bu₄NCl) or tetramethylammonium (B1211777) chloride (TMAC) can also be an effective system for nucleophilic fluorination of chloropicolinate substrates, although it may require elevated temperatures. researchgate.netresearchgate.net
Halogen Exchange (Halex) Reactions in Fluoropicolinate Synthesis
Halogen exchange (Halex) reactions are a specific type of nucleophilic aromatic substitution where a halogen atom is replaced by a fluoride ion. This method is a common industrial process for preparing aryl and heteroaryl fluorides. google.com The reaction of pentachloropyridine (B147404) with fluoride ion has been studied, with results indicating that the regioselectivity is consistent with kinetic control at the 4-position. researchgate.netresearchgate.net
The efficiency of Halex reactions can be influenced by the choice of fluoride source and reaction conditions. While cesium fluoride (CsF) is often used, cost-effective alternatives like potassium fluoride (KF) in combination with phase-transfer catalysts are also employed. researchgate.netresearchgate.netgoogle.com However, these conditions often require high temperatures, which can lead to decomposition of the substrate and product. researchgate.netresearchgate.net The use of anhydrous tetramethylammonium fluoride (NMe₄F) has been shown to be effective for the SNA_r fluorination of 5-chloropicolinate at milder temperatures. google.com
Development of Novel Synthetic Routes and One-Pot Strategies
The development of one-pot syntheses for diaryliodonium salts, which are precursors for various functionalizations, also highlights the trend towards more streamlined synthetic methodologies. researchgate.net Similarly, a two-step, one-pot procedure combining a Bu₄NI-catalyzed metal-free oxidation of aldehydes to tert-butyl peresters with the Kharasch–Sosnovsky reaction has been developed for the synthesis of allylic esters. rsc.org These examples, while not directly for this compound, demonstrate the potential of one-pot strategies in complex organic synthesis.
Catalytic Approaches in the Synthesis of Fluoropicolinate Esters
Catalysis plays a significant role in modern organic synthesis, offering milder reaction conditions and improved selectivity. Both metal-based and organocatalysts are employed in the synthesis of fluoropicolinate esters.
Copper-Catalyzed Reactions
Copper-catalyzed reactions have emerged as a powerful tool for the formation of carbon-fluorine bonds. beilstein-journals.org Copper-mediated fluorination of arylboronate esters provides a method for the direct conversion to aryl fluorides under mild conditions. researchgate.net Mechanistic studies suggest that these reactions proceed through a Cu(I)/Cu(III) catalytic cycle, involving an arylcopper(III) fluoride intermediate. researchgate.netbeilstein-journals.org This methodology has been extended to the radiofluorination of aryl pinacol (B44631) boronates using a Cu(OTf)₂Py₄ catalyst, which is a highly efficient approach for preparing various radiotracers. mdpi.com
Copper catalysts have also been utilized in the fluorination of other organometallic reagents, such as aryl stannanes and aryl trifluoroborates. researchgate.net Furthermore, copper-catalyzed cross-coupling of 2-pyridylaryl bromides has been achieved with the aid of a pyridyl directing group, where the C-F bond formation occurs via reductive elimination from an ArCu(III)-F species. beilstein-journals.org
Palladium-Catalyzed Transformations
Palladium catalysis is a cornerstone of modern organic synthesis, particularly for the formation of carbon-heteroatom and carbon-carbon bonds. In the context of synthesizing fluorinated pyridines, palladium-catalyzed reactions are highly relevant.
Detailed Research Findings:
Although a specific procedure for this compound is not described, the literature on palladium-catalyzed fluorination of aryl halides and boronic acids provides a strong basis for a potential synthetic route. For instance, methods for the palladium-catalyzed fluorination of aryl triflates and the conversion of arylboronic acids to aryl fluorides are known. researchgate.netbrynmawr.edu One of the first demonstrations of catalytic C-H activation and fluorination in amino acids was achieved using a palladium catalyst. brynmawr.edu These reactions often employ an electrophilic fluorine source, such as Selectfluor®, in conjunction with a palladium catalyst to functionalize a C-H bond or a pre-functionalized site. brynmawr.edu
A plausible, though not explicitly documented, approach for synthesizing the target compound could involve the palladium-catalyzed fluorination of a suitable precursor, such as tert-butyl 4-bromopicolinate or a corresponding boronic acid derivative. The general conditions for such transformations provide a starting point for developing a specific methodology.
Table 1: Illustrative Conditions for General Palladium-Catalyzed Fluorination
| Catalyst / Ligand | Fluorine Source | Substrate Type | Solvent | Reference |
| Pd(OAc)₂ / Ligand | Electrophilic (e.g., Selectfluor®) | Amino Acid Derivatives | Various | brynmawr.edu |
| Palladium(0) Complex | Nucleophilic (e.g., CsF) | Aryl Triflates | Various | rsc.org |
| Palladium(II) Complex | AgF₂ | Arylboronic Acids | MeCN | escholarship.org |
This table represents general palladium-catalyzed fluorination reactions on related substrates, not the specific synthesis of this compound.
Ruthenium-Catalyzed Reactions
Ruthenium catalysts are known for their versatility, particularly in C-H activation, hydrogenation, and metathesis reactions. Their application in the synthesis of fluorinated heterocycles is an area of growing interest.
Detailed Research Findings:
The scientific literature contains examples of ruthenium-catalyzed reactions that could be conceptually adapted for the synthesis of this compound. For example, ruthenium complexes have been used to catalyze the nucleophilic fluorination of unactivated aryl halides, such as chlorobenzene, using alkali metal fluorides. rsc.org Another relevant application is the ruthenium-catalyzed addition of carboxylic acids to allenes, which forms esters, demonstrating the catalyst's utility in forming the ester bond itself. dicp.ac.cn Ruthenium-picolinate complexes have also been synthesized and utilized as catalysts for C-H bond arylation, indicating the stability and activity of ruthenium in the presence of a picolinate moiety. researchgate.net
A hypothetical route could involve the ruthenium-catalyzed fluorination of tert-butyl 4-chloropicolinate. Based on existing literature for similar substrates, this would likely require a ruthenium precursor, a suitable ligand, and a fluoride salt at elevated temperatures.
Table 2: Illustrative Conditions for General Ruthenium-Catalyzed Transformations
| Catalyst System | Reagents | Transformation | Solvent | Reference |
| Cp*Ru Catalyst | CsF or KF | Nucleophilic Fluorination of Aryl Halides | N/A | rsc.org |
| [RuCl₂(p-cymene)]₂ / Ligand | Carboxylic Acid, Allene | Ester Formation | m-xylene | dicp.ac.cn |
| [Ru(triphos)(tmm)] / Al(OTf)₃ | Formic Acid | Formaldehyde Surrogate Synthesis | Various | d-nb.info |
This table represents general ruthenium-catalyzed reactions that are conceptually related, not the specific synthesis of this compound.
Chemical Reactivity and Reaction Mechanisms of Tert Butyl 4 Fluoropicolinate
Reactivity Profiles of the Picolinate (B1231196) Ester Group
The chemical behavior of tert-butyl 4-fluoropicolinate is dictated by the interplay of its three main components: the pyridine (B92270) ring, the fluorine substituent, and the tert-butyl ester group. The picolinate ester functionality, in particular, exhibits a range of reactivities that are central to its application in organic synthesis.
The pyridine ring in this compound is electron-deficient, a characteristic enhanced by the electronegativity of the nitrogen atom and the electron-withdrawing nature of the ester group. This electronic profile makes the carbon atom attached to the fluorine atom susceptible to nucleophilic attack.
The primary mechanism for substitution at this position is Nucleophilic Aromatic Substitution (SNAr). acs.org In this two-step process, a nucleophile adds to the aromatic ring at the carbon bearing the fluorine, forming a negatively charged intermediate known as a Meisenheimer complex. The electron-withdrawing nitrogen atom of the pyridine ring helps to stabilize this intermediate. In the second step, the fluoride (B91410) ion, which is a good leaving group, is eliminated, restoring the aromaticity of the ring.
Fluoropyridines are particularly reactive in SNAr reactions, often under milder conditions than their chloro- or bromo-analogues. nih.gov The high electronegativity of fluorine accelerates the rate of nucleophilic attack. acs.org For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reportedly 320 times faster than the corresponding reaction with 2-chloropyridine. acs.org This reactivity allows for the introduction of a wide array of nucleophiles, including amines, alkoxides, and thiols, at the C4 position. The reaction can proceed even in the presence of other electrophilic functional groups, such as the tert-butyl ester itself. acs.orgnih.gov
Table 1: Comparison of Reaction Rates for Halopyridines in SNAr Reactions
| Halopyridine | Relative Reaction Rate with NaOEt in EtOH |
| 2-Fluoropyridine | 320 |
| 2-Chloropyridine | 1 |
Electrophilic aromatic substitution (SEAr) on the pyridine ring is significantly more challenging compared to benzene. wikipedia.org The nitrogen atom's electronegativity deactivates the ring towards attack by electrophiles. Furthermore, under the acidic conditions often required for SEAr reactions (e.g., nitration or sulfonation), the pyridine nitrogen is readily protonated. wikipedia.org This protonation forms a pyridinium (B92312) ion, which is even more strongly deactivated, making electrophilic substitution nearly impossible under standard conditions. wikipedia.org
In this compound, the deactivating effects of the fluorine atom and the carboxylate group further reduce the ring's electron density, compounding the inherent resistance of the pyridine nucleus to electrophilic attack. Therefore, direct electrophilic substitution on the pyridine ring of this compound is not a synthetically viable pathway.
The picolinate ester group can undergo both oxidation and reduction, although the pyridine ring itself is relatively stable to oxidation. Picolinic acid, the parent carboxylic acid of picolinate esters, can act as a chelating agent that mediates oxidation processes involving metal catalysts. acs.org For example, picolinic acid can significantly accelerate the activation of peracetic acid by Manganese(II) for the degradation of pollutants. acs.org While this involves the free acid, it highlights the role the picolinate structure can play in redox reactions.
Reduction of the ester group is a more common transformation. Carboxylic esters can be reduced to alcohols using strong reducing agents like lithium aluminum hydride. However, a more nuanced reduction pathway involves dissolving metal reductions. rsc.org This method can lead to the cleavage of the alkyl-oxygen bond of the ester via a radical anion intermediate. rsc.org For this compound, such a reaction would result in the formation of picolinic acid and isobutylene (B52900) or tert-butanol (B103910), depending on the specific conditions.
Table 2: Potential Reduction Products of this compound
| Reducing Agent | Primary Transformation | Product(s) |
| Strong Hydride (e.g., LiAlH₄) | Carbonyl Reduction | (4-fluoropyridin-2-yl)methanol |
| Dissolving Metal (e.g., Li/EtNH₂) | Alkyl-Oxygen Bond Cleavage | 4-fluoropicolinic acid + Isobutylene |
Stereochemical Considerations and Regioselectivity in Reactions
The reactions of this compound are characterized by high regioselectivity. masterorganicchemistry.com In nucleophilic aromatic substitution, the reaction occurs exclusively at the C4 position, where the fluorine atom is located. This specificity is driven by the activation of this site by the pyridine nitrogen and the presence of a good leaving group (fluoride).
Stereoselectivity becomes a factor when the reacting nucleophile or the resulting product contains a chiral center. khanacademy.org For instance, if a chiral amine is used as a nucleophile, the product will be a specific diastereomer. The planar nature of the pyridine ring means that attack by the nucleophile is not typically subject to significant steric hindrance from the ring itself, but the bulky tert-butyl group could potentially influence the approach of very large nucleophiles or reagents targeting the ester functionality. However, for SNAr reactions on the ring, the primary directing factor remains the electronic activation at the C4 position.
Mechanistic Studies of Key Transformations Involving the tert-Butyl Group
The tert-butyl group of the ester is generally stable but can be involved in specific transformations, particularly those initiated by radicals.
The tert-butyl group can be cleaved under radical conditions to form a tert-butyl radical. nih.gov This can be achieved through various methods, including photochemical or thermal activation in the presence of a suitable initiator. For example, the deprotection of tert-butyl esters can be facilitated by a triarylamminium radical cation, which catalytically mediates the cleavage of the C–O bond. nih.gov
Once formed, the highly reactive tert-butyl radical can participate in a variety of subsequent reactions. nih.gov Mechanistic studies have shown that tert-butyl radicals generated from ester precursors can add to unsaturated systems like enynes or styrenes. nih.gov In the context of this compound, a hypothetical radical-initiated process would begin with the homolytic cleavage of the oxygen-tert-butyl bond.
The proposed mechanism would involve:
Initiation: A radical initiator abstracts a hydrogen atom or otherwise generates a radical species that facilitates the fragmentation of the ester.
Fragmentation: The initial radical intermediate fragments to release carbon dioxide and a tert-butyl radical.
Propagation/Termination: The tert-butyl radical adds to an acceptor molecule or participates in hydrogen atom transfer or dimerization reactions. libretexts.org
These radical processes are distinct from the more common ionic reactions of the picolinate and offer an alternative pathway for functionalization, primarily involving the cleavage and subsequent reaction of the tert-butyl group. nih.govnih.gov
Silane-Induced Deprotection Mechanisms of tert-Butyl Esters
The deprotection of tert-butyl esters is a critical transformation in organic synthesis, often requiring harsh acidic conditions. However, milder methods utilizing silanes have been developed, offering greater functional group tolerance. These reactions can be catalyzed by various transition metals or radical cations. researchgate.netacs.orgacs.org
One prominent mechanism involves catalysis by the tris-4-bromophenylamminium radical cation, known as magic blue (MB•+), in conjunction with a hydrosilane such as triethylsilane. acs.org In this process, MB•+ is proposed to function as a Lewis acid, forming a non-covalent complex with the tert-butyl ester. The hydrosilane then facilitates the cleavage of the carbon-oxygen bond, leading to the departure of isobutene. acs.org This reaction results in the formation of a hydrolytically labile silyl (B83357) ester, which can be easily converted to the corresponding carboxylic acid, along with isobutene and dihydrogen as byproducts. acs.orgacs.org
Another catalytic approach employs transition metal complexes. For example, a triruthenium cluster complex has been shown to catalyze the deprotection of tert-butyl esters with a silane (B1218182) derivative. researchgate.netacs.org Similarly, a combination of palladium(II) chloride with activated carbon and 1,1,3,3-tetramethyldisiloxane (B107390) provides an effective system for the cleavage of the O-t-Bu moiety. acs.org These transition-metal-catalyzed methods also proceed under mild and neutral conditions, expanding the toolkit for chemists to deprotect sensitive molecules. acs.orgacs.org
The general advantage of these silane-based methods is their mild nature, avoiding the strong Brønsted or Lewis acids typically required for tert-butyl group removal. acs.orgorganic-chemistry.org This makes them compatible with substrates containing acid-sensitive functional groups. organic-chemistry.org
| Catalyst System | Silane Reagent | Proposed Mechanism Feature | Reference |
| Tris-4-bromophenylamminium radical cation (MB•+) | Triethylsilane | MB•+ acts as a Lewis acid to activate the ester. | acs.orgacs.org |
| Triruthenium cluster complex | Phenylmethylsilane | Transition-metal catalyzed Si-H bond activation. | researchgate.netacs.org |
| Palladium(II) chloride / Activated Carbon | 1,1,3,3-tetramethyldisiloxane | Palladium-catalyzed C-O bond cleavage. | acs.org |
Influence of Fluorine and tert-Butyl Substituents on Electronic Properties and Reactivity
The electronic character and reactivity of this compound are significantly modulated by the properties of the fluorine and tert-butyl substituents attached to the pyridine ring.
The fluorine atom at the 4-position of the pyridine ring exerts a strong electron-withdrawing effect. This is due to fluorine's high electronegativity, which inductively pulls electron density away from the aromatic ring. This modification can increase the π-accepting ability of the picolinate ring system. mdpi.com The presence of electron-withdrawing substituents on a pyridine ring is known to decrease the basicity of the pyridyl nitrogen and can affect the molecule's interaction with metal centers or its participation in proton-electron transfer reactions. nih.gov
Conversely, the tert-butyl group of the ester moiety is generally considered to be electron-donating through hyperconjugation. nih.gov This effect involves the donation of electron density from the C-H sigma bonds of the tert-butyl group into the π-system of the picolinate ring. In some molecular systems, the incorporation of tert-butyl groups has been shown to raise the energy level of the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov This can influence the molecule's redox properties, potentially making reduction more difficult. nih.gov
| Substituent | Position | Electronic Effect | Influence on Reactivity | Reference |
| Fluorine | 4 | Strong Electron-Withdrawing (Inductive) | Increases π-accepting ability; Decreases basicity of ring nitrogen. | mdpi.comnih.gov |
| tert-Butyl Ester | 2 | Electron-Donating (Hyperconjugation) | Can raise LUMO energy level; May influence redox properties. | nih.gov |
Tert Butyl 4 Fluoropicolinate As a Versatile Building Block in Complex Molecule Synthesis
Role in the Modular Assembly of Organic Compounds
tert-Butyl 4-fluoropicolinate serves as a valuable building block in the modular assembly of complex organic compounds. Its structure, featuring a pyridine (B92270) ring substituted with a fluorine atom and a tert-butyl ester group, allows for a variety of chemical transformations. The fluorine atom at the 4-position is susceptible to nucleophilic substitution, enabling the introduction of diverse functional groups. This reactivity is central to its role in modular synthesis, where different components of a target molecule are assembled in a stepwise fashion.
The tert-butyl ester provides a sterically hindered and stable protecting group for the carboxylic acid functionality. This group can be selectively removed under acidic conditions, a common strategy in multi-step synthesis. The combination of a reactive fluoro group and a cleavable ester makes this compound a versatile starting material for creating a library of substituted pyridine derivatives. These derivatives can then be used in further coupling reactions, such as Suzuki or Stille cross-couplings, to construct more elaborate molecular architectures. researchgate.net This modular approach is particularly beneficial in drug discovery and materials science, where the systematic variation of substituents is crucial for optimizing properties. nih.gov
Recent advancements have highlighted the use of boron-mediated assembly for creating tetrasubstituted alkenes, showcasing the power of modular strategies in synthesizing complex structures with high stereocontrol. nih.gov While not directly involving this compound, this work underscores the importance of building blocks that facilitate controlled, stepwise assembly of molecules, a role that this compound fulfills in the synthesis of pyridine-containing compounds.
Application in Heterocyclic Chemistry
The reactivity of this compound makes it a significant player in heterocyclic chemistry, a field focused on the synthesis and properties of cyclic compounds containing atoms of at least two different elements in their rings. The pyridine ring is a fundamental heterocycle found in numerous natural products and synthetic compounds with important biological activities.
Construction of Substituted Pyridines
The primary application of this compound in this context is the synthesis of substituted pyridines. The fluorine atom at the 4-position of the pyridine ring can be displaced by a variety of nucleophiles in a reaction known as nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide range of substituents at this position, including alkoxy, amino, and cyano groups. researchgate.net
For instance, reaction with alcohols in the presence of a base can yield 4-alkoxypyridines. researchgate.net Similarly, amines can be used to introduce amino functionalities, which are common in pharmacologically active molecules. The ability to readily introduce diverse substituents makes this compound a key intermediate for creating libraries of pyridine derivatives for screening in drug discovery programs.
The following table summarizes some examples of substituted pyridines synthesized from precursors like dihalopyridines, illustrating the versatility of nucleophilic substitution on the pyridine ring.
| Starting Material | Reagent | Product | Reference |
|---|---|---|---|
| 4-bromo-2,6-difluoropyridine | Various nucleophiles | Nonsymmetrical bisazolyl 2,4,6-trisubstituted pyridines | researchgate.net |
| 3-cyano-2,4-dichloropyridine | Various alcohols | 4-alkoxy-2-chloro-3-cyanopyridines | researchgate.net |
| α,α-difluoro-β-iodoketones and silyl (B83357) enol ethers | Ammonium acetate (B1210297) | Diversely substituted 3-fluoropyridines | researchgate.net |
Synthesis of Pyrazole (B372694) and Pyrazoline Derivatives
While not a direct precursor, the synthetic strategies involving tert-butyl groups and heterocyclic rings are relevant to the synthesis of pyrazole and pyrazoline derivatives. mdpi.comnih.gov Pyrazoles and their partially saturated counterparts, pyrazolines, are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. researchgate.net They are known for a wide range of biological activities. researchgate.net
The synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. mdpi.comorganic-chemistry.org For example, the reaction of an α,β-unsaturated ketone with a hydrazine can lead to the formation of a pyrazoline, which can then be oxidized to the corresponding pyrazole. mdpi.commdpi.com The use of tert-butyl containing reactants is common in these syntheses. For instance, the condensation of an α,β-ethylenic ketone with p-(4-(tert-butyl)phenyl)hydrazine has been used to create 1,3,5-trisubstituted pyrazoles. mdpi.commdpi.com
The following table provides examples of synthetic routes to pyrazole and pyrazoline derivatives.
| Reactants | Catalyst/Conditions | Product | Reference |
|---|---|---|---|
| α,β-ethylenic ketone and p-(4-(tert-butyl)phenyl)hydrazine | Copper triflate and bmim | 1,3,5-trisubstituted pyrazole | mdpi.commdpi.com |
| Nitroolefins and hydrazones | t-BuOK, then strong acid | 1,3,4-substituted pyrazoles | mdpi.com |
| Arylboronic acids and chromones | Suzuki coupling, then hydrazine hydrate | 3,4-diarylpyrazoles | mdpi.com |
Formation of Oxadiazole Moieties
Oxadiazoles are five-membered heterocycles containing one oxygen and two nitrogen atoms. The 1,2,4-oxadiazole (B8745197) and 1,3,4-oxadiazole (B1194373) isomers are particularly important in medicinal chemistry. nih.govijper.org The synthesis of these rings often involves the cyclization of an appropriate acyclic precursor.
One common method for synthesizing 1,2,4-oxadiazoles is the reaction of an amidoxime (B1450833) with a carboxylic acid or its derivative. nih.govbeilstein-journals.org For example, 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline has been synthesized from tert-butylamidoxime and 4-aminobenzoic acid. beilstein-journals.org The tert-butyl group is a common substituent in these structures, valued for its steric bulk and influence on the molecule's properties. nih.govnih.govunr.edu.ar
The following table details synthetic approaches to oxadiazole derivatives.
| Reactants | Conditions/Reagents | Product | Reference |
|---|---|---|---|
| Amidoximes and carboxylic acid esters | NaOH/DMSO | 3,5-disubstituted-1,2,4-oxadiazoles | nih.gov |
| Amidoximes and carboxylic acids | Vilsmeier reagent | 3,5-disubstituted-1,2,4-oxadiazoles | nih.gov |
| gem-dibromomethylarenes and amidoximes | - | 3,5-diarylsubstituted-1,2,4-oxadiazoles | nih.gov |
| tert-butylamidoxime and 4-aminobenzoic acid | CDI, then heat | 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline | beilstein-journals.org |
Incorporation into Piperidine (B6355638) and Piperazine (B1678402) Scaffolds
Piperidine and piperazine rings are six-membered saturated heterocycles containing one and two nitrogen atoms, respectively. They are prevalent structural motifs in many approved drugs. This compound can be used to introduce a substituted pyridine moiety onto these scaffolds.
The synthesis often involves the nucleophilic substitution of the fluorine atom on the pyridine ring by a nitrogen atom of the piperidine or piperazine. For example, tert-butyl 4-(piperazin-1-yl)piperidine-1-carboxylate can be reacted with a fluoropyridine derivative to link the two heterocyclic systems. nih.govucl.ac.uk The tert-butoxycarbonyl (Boc) group is a common protecting group for the nitrogen atoms of piperidine and piperazine during these synthetic steps and can be removed under acidic conditions. google.com
The following table presents examples of the synthesis of piperidine and piperazine-containing compounds.
| Reactants | Reaction Type | Product | Reference |
|---|---|---|---|
| Boronate ester and tert-butyl 4-(4-bromophenyl)-piperidine-1-carboxylate | Suzuki reaction | Biaryl compound with a piperidine scaffold | nih.gov |
| Benzimidazole (B57391) and tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-piperidine-1-carboxylate | Suzuki reaction | Compound with linked benzimidazole and piperidine rings | nih.gov |
| Pyrazinamide and piperazine derivatives | Amide coupling | HTT-splicing modulators with piperazine scaffolds | ucl.ac.uk |
Intermediate in the Preparation of Advanced Synthetic Intermediates
Beyond its direct use in creating final compounds, this compound is a crucial intermediate for the synthesis of more complex, advanced synthetic intermediates. These advanced intermediates are themselves building blocks for the construction of highly complex molecules, such as natural products or sophisticated drug candidates. nih.gov
The strategic placement of the fluoro and tert-butyl ester groups allows for a sequence of reactions that build molecular complexity. For example, the fluorine can be displaced, and the ester can be hydrolyzed or converted to another functional group. This allows for the stepwise construction of a polysubstituted pyridine ring that can then be incorporated into a larger molecular framework.
The use of tert-butyl esters is a common strategy in the synthesis of advanced intermediates, providing robust protection that can be removed later in the synthetic sequence. nih.govnih.gov For example, in the synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand, a multi-step route starting from picolinic acid demonstrates the utility of such intermediates. beilstein-journals.org
Advanced Derivatization Strategies and Functionalization of Tert Butyl 4 Fluoropicolinate
Modifications of the Ester Functionality
The tert-butyl ester group of the title compound serves as a versatile handle for chemical modification, primarily through hydrolysis and transesterification.
Hydrolysis: The most fundamental transformation of the ester functionality is its hydrolysis to the corresponding carboxylic acid, 4-fluoropicolinic acid. This reaction can be achieved under either acidic or basic conditions. Basic hydrolysis, often termed saponification, is typically performed by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The reaction proceeds via nucleophilic acyl substitution to irreversibly form the carboxylate salt, which is then protonated in a separate acidic workup step to yield the free carboxylic acid.
Alternatively, acid-catalyzed hydrolysis can be employed. This involves heating the ester with water in the presence of a strong acid catalyst. researchgate.net Unlike basic hydrolysis, this process is reversible, and an excess of water is typically used to drive the equilibrium towards the products. mdpi.com The tert-butyl group is particularly susceptible to acid-catalyzed cleavage due to the formation of the stable tert-butyl carbocation, allowing for deprotection under relatively mild acidic conditions that may preserve other sensitive functional groups.
Transesterification: The tert-butyl ester can be converted into other esters, such as methyl or ethyl esters, through transesterification. wikipedia.org This process involves reacting tert-butyl 4-fluoropicolinate with a different alcohol in the presence of an acid or base catalyst. wikipedia.orgresearchgate.net The reaction equilibrium is typically driven forward by using a large excess of the new alcohol. mdpi.com More recently, methods using reagents like phosphorus trichloride (B1173362) (PCl₃) have been developed to mediate the transesterification of tert-butyl esters by converting them in situ into a more reactive acid chloride intermediate. researchgate.net This approach allows for the subsequent reaction with various alcohols to form the desired ester products. researchgate.net
These modifications of the ester group are crucial for subsequent synthetic steps, such as amide bond formation, or for altering the pharmacokinetic properties of derivative compounds.
Functionalization of the Pyridine (B92270) Nucleus
The pyridine ring of this compound, rendered electron-deficient by the nitrogen atom and the ester group, is primed for functionalization. The fluorine atom at the C4 position is a key site for substitution reactions.
The primary method for introducing aryl and alkyl groups at the C4 position is through Nucleophilic Aromatic Substitution (SNAr). In this reaction, the electron-poor aromatic ring is attacked by a nucleophile, leading to the displacement of the fluoride (B91410) leaving group. masterorganicchemistry.com The presence of electron-withdrawing groups, such as the ester at the C2 position and the ring nitrogen, stabilizes the negatively charged intermediate (Meisenheimer complex), facilitating the reaction. nih.govresearchgate.net
For SNAr reactions on activated rings, fluoride is an excellent leaving group, often more reactive than other halogens, because its high electronegativity strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. youtube.comyoutube.com A variety of carbon nucleophiles, including Grignard reagents, organolithium compounds, and enolates, can be used to introduce alkyl and aryl substituents at the C4 position, replacing the fluorine atom.
Palladium-catalyzed cross-coupling reactions represent a powerful tool for forming carbon-carbon bonds. The Suzuki-Miyaura coupling, which typically pairs an organoboron reagent (like a boronic acid or ester) with an organic halide or triflate, is one of the most versatile methods in this class. mdpi.com
While aryl chlorides, bromides, and iodides are the most common substrates, the use of aryl fluorides in Suzuki-Miyaura couplings is more challenging due to the strength of the C-F bond. However, advancements in catalyst design, including the use of specialized ligands and reaction conditions, have made the coupling of activated fluoroarenes feasible. For electron-deficient systems like 4-fluoropyridines, the reaction can proceed under specific catalytic conditions. nih.gov The mechanism involves the oxidative addition of the palladium(0) catalyst to the C-F bond, followed by transmetalation with the organoboron species and subsequent reductive elimination to form the C-C bond and regenerate the catalyst. youtube.com In some cases, fluoride sources are used as activators in the coupling of organotrifluoroborates, highlighting the nuanced role of fluoride in these reactions. nih.gov The development of catalysts effective for C-F bond activation continues to expand the scope of Suzuki-Miyaura reactions to include substrates like this compound for the synthesis of 4-aryl and 4-alkyl picolinates. mdpi.com
Exploration of C-H Functionalization Methodologies
A more contemporary and atom-economical approach to modifying the pyridine nucleus is through direct C-H functionalization. This strategy avoids the need for pre-installed leaving groups like halogens and instead directly converts a C-H bond into a new C-C or C-heteroatom bond. nih.gov The functionalization of pyridines via C-H activation is an area of intensive research, as pyridines are prevalent motifs in pharmaceuticals and agrochemicals. nih.gov
For the pyridine ring, C-H bonds at different positions (C2, C3, C5, C6) exhibit distinct reactivities. The intrinsic electronic properties of the electron-poor pyridine ring can make direct functionalization challenging and often lead to issues with regioselectivity. nih.gov Methodologies often rely on transition metal catalysts (e.g., palladium, rhodium, iridium) and may require directing groups to achieve selectivity for a specific C-H bond. However, recent advances have focused on directing-group-free strategies. For a substrate like this compound, potential C-H functionalization sites include the C3, C5, and C6 positions. Research in this area aims to develop mild and selective protocols for arylation, alkylation, and other transformations at these positions, providing a powerful alternative to classical cross-coupling methods for building molecular complexity. researchgate.netmdpi.com
Compound Index
Analytical Methodologies for Research and Characterization
Advanced Chromatographic Techniques
Chromatography is fundamental to the separation and purification of tert-Butyl 4-fluoropicolinate from reaction mixtures and for its quantitative analysis.
Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) serves as a powerful tool for the trace analysis of volatile and semi-volatile compounds. While direct analysis of this compound might be challenging due to its polarity, GC-MS is invaluable for identifying and quantifying related impurities or degradation products in a sample. jmchemsci.com The GC separates compounds based on their volatility and interaction with a stationary phase, while the mass spectrometer provides identification based on mass-to-charge ratio and fragmentation patterns. jmchemsci.com
For trace analysis, the tandem mass spectrometry (MS/MS) capability, often using a triple quadrupole (QqQ) analyzer, is employed in Multiple Reaction Monitoring (MRM) mode. This technique offers high selectivity and sensitivity by monitoring a specific fragmentation of a precursor ion, significantly reducing background noise and allowing for detection at very low concentrations. diva-portal.org The methodology involves optimizing parameters such as inlet temperature, oven temperature programming, and collision energy to achieve the best separation and detection limits.
Table 1: Illustrative GC-MS/MS Parameters for Analysis of Related Compounds
| Parameter | Typical Value/Setting | Purpose |
|---|---|---|
| GC System | Agilent 8890 GC or similar | Separation of volatile components. |
| Column | Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) | A common non-polar column suitable for a wide range of analytes. |
| Injection Mode | Splitless | To maximize the transfer of analyte onto the column for trace analysis. |
| Inlet Temperature | 280 °C | Ensures rapid volatilization of the sample. |
| Oven Program | Start at 45°C, ramp at 12°C/min to 325°C | A temperature gradient to separate compounds with different boiling points. lcms.cz |
| Carrier Gas | Helium at 1 mL/min (constant flow) | Inert gas to carry the sample through the column. |
| MS System | Agilent 7250 GC/Q-TOF or Triple Quadrupole | Mass analysis and fragmentation. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization method that creates reproducible fragmentation patterns. |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | For high selectivity and sensitivity in quantitative trace analysis. |
Liquid chromatography-mass spectrometry (LC-MS) is a highly versatile and widely used technique for the analysis of a broad range of organic compounds, including those that are non-volatile or thermally unstable. nih.govnih.gov It is particularly well-suited for the direct analysis and quantification of this compound. The technique separates compounds in a liquid mobile phase based on their affinity for a stationary phase, followed by detection with a mass spectrometer.
Electrospray ionization (ESI) is a common ionization source used in LC-MS that can effectively ionize moderately polar molecules like this compound, typically forming protonated molecules [M+H]⁺ in positive ion mode. lcms.cz High-resolution mass spectrometers, such as Time-of-Flight (TOF) or Orbitrap instruments, can be coupled with LC systems to provide highly accurate mass measurements, which aids in formula confirmation. diva-portal.orgnih.gov
Table 2: Representative LC-MS Parameters for the Analysis of this compound
| Parameter | Typical Value/Setting | Purpose |
|---|---|---|
| LC System | Waters ACQUITY UPLC or similar | High-resolution separation of sample components. |
| Column | C18 reverse-phase (e.g., 2.1 mm x 50 mm, 1.8 µm) | Separation of non-polar to moderately polar compounds. |
| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component of the mobile phase. |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Organic component of the mobile phase. |
| Gradient | 5% B to 95% B over several minutes | Elution of compounds with varying polarities. |
| Flow Rate | 0.3 - 0.5 mL/min | Controls the speed of the separation. |
| MS System | Waters LCT Premier (TOF) or Thermo Q Exactive (Orbitrap) | High-resolution mass detection. |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | Generates ions for mass analysis. |
| Scan Range | m/z 100 - 1000 | Mass range to detect the compound of interest and potential impurities. |
Column chromatography is an essential technique for the purification of this compound on both small (analytical) and large (preparative) scales following its synthesis. orgsyn.org The principle involves separating the compound from byproducts and starting materials based on differential adsorption to a solid stationary phase, typically silica gel. orgsyn.org
Initially, analytical Thin-Layer Chromatography (TLC) is used to determine the optimal solvent system (eluent) that provides good separation between the desired product and impurities. A common eluent system for compounds of similar polarity is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate (B1210297). orgsyn.org
For preparative purification, flash column chromatography is employed. The crude reaction mixture is loaded onto a column packed with silica gel and eluted with the predetermined solvent system. Fractions are collected and analyzed by TLC to identify those containing the pure product, which are then combined and concentrated to yield purified this compound. orgsyn.org
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the structural elucidation and confirmation of the identity of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise structure of an organic molecule. utsouthwestern.edu Both ¹H (proton) and ¹³C (carbon-13) NMR spectra provide detailed information about the chemical environment of each atom in the molecule.
¹H NMR: The ¹H NMR spectrum of this compound would show distinct signals for the aromatic protons on the pyridine (B92270) ring and the aliphatic protons of the tert-butyl group. The chemical shift, integration (number of protons), and multiplicity (splitting pattern) of each signal are used to assign the protons to their specific locations in the structure. rsc.org
¹³C NMR: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The pyridine ring carbons, the carbonyl carbon, the quaternary carbon, and the methyl carbons of the tert-butyl group would each give a distinct signal at a characteristic chemical shift. illinois.educhemicalbook.com
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃) | ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | | :--- | :--- | :--- | :--- | :--- | | Aromatic CH | ~8.6 | Doublet | 1H | Proton adjacent to N | | Aromatic CH | ~7.8 | Doublet of doublets | 1H | Proton adjacent to CO₂tBu | | Aromatic CH | ~7.2 | Doublet of doublets | 1H | Proton adjacent to F | | tert-Butyl CH₃ | ~1.6 | Singlet | 9H | (CH₃)₃C- | | ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment | | Carbonyl C=O | ~164 | Ester C=O | | Aromatic C-F | ~160 (with C-F coupling) | Pyridine C-F | | Aromatic C | ~150 | Pyridine C | | Aromatic C | ~148 | Pyridine C | | Aromatic C | ~125 (with C-F coupling) | Pyridine C | | Aromatic C | ~120 (with C-F coupling) | Pyridine C | | Quaternary C | ~83 | -C (CH₃)₃ | | Methyl C | ~28 | -C(C H₃)₃ |
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule with very high precision (typically to within 5 ppm). This allows for the unambiguous determination of the elemental formula of a compound. For this compound (C₁₀H₁₂FNO₂), HRMS would be used to confirm its elemental composition by matching the experimentally measured mass of its molecular ion to the theoretically calculated mass. This technique is a crucial final step in confirming the identity of a newly synthesized compound.
Calculated Exact Mass of [M+H]⁺: 198.0925
Expected HRMS Result: An experimental mass measurement of 198.0925 ± 0.0010, which would confirm the molecular formula C₁₀H₁₃FNO₂⁺.
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Hexanes |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The method is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. While a specific experimental spectrum for this compound is not detailed in publicly available literature, its characteristic absorption bands can be predicted with high accuracy based on the known frequencies for its constituent functional groups.
The structure of this compound contains several distinct moieties that would give rise to a unique IR spectrum: the ester group (C=O and C-O), the fluorinated pyridine ring (aromatic C=C, C-H, and C-F), and the tert-butyl group (aliphatic C-H).
Key predicted vibrational frequencies include:
Carbonyl (C=O) Stretch: The ester carbonyl group is expected to produce a strong, sharp absorption band in the region of 1725-1745 cm⁻¹. This is one of the most characteristic peaks in the spectrum.
C-O Stretch: The ester C-O stretching vibrations typically appear as two bands, one for the C-O bond adjacent to the carbonyl and another for the O-C(CH₃)₃ bond. These are expected in the 1250-1350 cm⁻¹ and 1150-1250 cm⁻¹ regions, respectively.
Aromatic C=C and C-H Stretches: The pyridine ring will exhibit C=C stretching vibrations within the 1450-1600 cm⁻¹ range. The aromatic C-H stretching bands are anticipated to appear just above 3000 cm⁻¹, typically between 3050 and 3150 cm⁻¹.
Aliphatic C-H Stretches: The tert-butyl group will show characteristic C-H stretching vibrations just below 3000 cm⁻¹, usually in the 2950-2980 cm⁻¹ range. Bending vibrations for the tert-butyl group are also expected, with a distinctive doublet around 1365-1395 cm⁻¹ researchgate.net.
C-F Stretch: The carbon-fluorine bond on the pyridine ring is expected to produce a strong absorption band in the fingerprint region, typically between 1150 cm⁻¹ and 1250 cm⁻¹ researchgate.net.
These predicted absorptions provide a spectral fingerprint that can be used to confirm the synthesis of this compound and assess its purity.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| Pyridine Ring | Aromatic C-H Stretch | 3050 - 3150 | Medium to Weak |
| tert-Butyl Group | Aliphatic C-H Stretch | 2950 - 2980 | Strong |
| Ester | Carbonyl (C=O) Stretch | 1725 - 1745 | Strong, Sharp |
| Pyridine Ring | Aromatic C=C Stretch | 1450 - 1600 | Medium |
| tert-Butyl Group | C-H Bend (doublet) | 1365 - 1395 | Medium |
| Ester / C-F | C-O Stretch / C-F Stretch | 1150 - 1350 | Strong |
X-ray Crystallography for Precise Structural Elucidation
Beyond the structure of a single molecule, X-ray crystallography reveals how molecules arrange themselves in the crystal lattice, a phenomenon known as crystal packing. This arrangement is governed by intermolecular forces such as van der Waals interactions and, in some cases, weak hydrogen bonds nih.govacs.org. For this compound, the bulky tert-butyl group would likely play a significant role in the packing motif, potentially preventing the close π-π stacking that is often observed in simpler aromatic pyridine derivatives researchgate.net. The analysis would likely reveal a network of weaker interactions, such as C-H···O or C-H···F contacts, that stabilize the crystal structure nih.gov.
Furthermore, this technique provides unequivocal confirmation of the compound's regiochemistry. It would verify that the fluorine atom is located at the 4-position of the pyridine ring and confirm the connectivity of the tert-butyl carboxylate group at the 2-position, leaving no ambiguity that could arise from spectroscopic methods alone.
The process of determining a crystal structure involves several key steps: growing a high-quality single crystal, collecting diffraction data using an X-ray diffractometer, solving the phase problem, and refining the structural model youtube.com. While many structures can be solved routinely, complexities such as crystal twinning, static or dynamic disorder (particularly of flexible groups like the tert-butyl moiety), or weak diffraction can present significant challenges researchgate.net.
In such cases, advanced strategies are employed. Modern diffractometers with high-intensity X-ray sources and sensitive detectors can facilitate data collection from very small or weakly diffracting crystals. The "phase problem," where the phase information of the diffracted X-rays is lost during measurement, is typically overcome using computational direct methods or Patterson functions, often implemented in software packages like SHELX csic.es. For particularly challenging structures, techniques such as Multiple Isomorphous Replacement (MIR), where heavy atoms are introduced into the structure, can be utilized to help solve the phase problem csic.es. The final refinement of the crystal structure is an iterative process of adjusting atomic positions and displacement parameters to achieve the best possible fit between the observed diffraction data and the calculated model researchgate.net.
Future Research Directions and Perspectives
Development of More Sustainable and Environmentally Benign Synthetic Pathways
The imperative for green chemistry is steering research towards the development of more sustainable methods for synthesizing tert-butyl 4-fluoropicolinate. Traditional synthetic routes often rely on hazardous reagents and generate significant waste. Future pathways are envisioned to incorporate principles of atom economy, utilize renewable feedstocks, and employ safer, more environmentally friendly solvents.
One promising avenue is the exploration of biocatalysis, leveraging enzymes to perform specific transformations with high selectivity and under mild reaction conditions. This approach can significantly reduce the environmental footprint compared to conventional chemical methods. Additionally, research into solvent-free reaction conditions or the use of greener solvents like ionic liquids or supercritical fluids is gaining traction. These alternatives can minimize volatile organic compound (VOC) emissions and simplify product purification.
Innovation in Catalytic Systems for Enhanced Selectivity and Efficiency
Catalysis plays a pivotal role in the synthesis of this compound, and future research will focus on developing innovative catalytic systems to improve reaction selectivity and efficiency. Current methods may suffer from limitations such as catalyst deactivation, low turnover numbers, and the need for harsh reaction conditions.
A major area of innovation lies in the design of novel homogeneous and heterogeneous catalysts. For instance, the development of robust, reusable solid catalysts could simplify product separation and catalyst recovery, making the process more economically viable and sustainable. Research into nanocatalysis is also expected to yield catalysts with superior activity and selectivity due to their high surface-area-to-volume ratio and unique electronic properties.
Furthermore, the exploration of photoredox catalysis and electrocatalysis offers exciting possibilities for activating chemical bonds under mild conditions, potentially leading to more energy-efficient synthetic routes. The design of multifunctional catalysts that can promote several reaction steps in a one-pot process is another promising direction to streamline the synthesis and reduce waste.
Integration of Advanced Computational Modeling for Predictive Synthesis and Design
The integration of advanced computational modeling is set to revolutionize the synthesis and design of molecules like this compound. Quantum mechanical calculations and molecular modeling can provide deep insights into reaction mechanisms, allowing for the prediction of reaction outcomes and the rational design of more efficient catalysts and synthetic pathways.
Density Functional Theory (DFT) and other computational methods can be employed to screen potential catalysts in silico, saving significant time and resources compared to traditional experimental screening. These models can predict catalyst activity, selectivity, and stability, guiding experimental efforts towards the most promising candidates.
Computational tools can also be used to design novel synthetic routes by identifying thermodynamically and kinetically favorable reaction pathways. This predictive power will accelerate the discovery of more sustainable and efficient methods for producing this compound.
Exploration of Flow Chemistry and Automated Synthesis for Scalability
To meet the increasing demand for this compound, future research will heavily focus on the scalability of its synthesis. Flow chemistry and automated synthesis platforms offer significant advantages over traditional batch processes in terms of safety, efficiency, and scalability.
Flow reactors provide superior heat and mass transfer, allowing for better control over reaction parameters and leading to higher yields and purities. The continuous nature of flow processes also enables the safe handling of hazardous reagents and intermediates. The integration of in-line monitoring and purification technologies can further enhance the efficiency and automation of the synthesis.
Automated synthesis platforms, controlled by sophisticated software, can perform multi-step syntheses with high precision and reproducibility. These systems can rapidly screen a wide range of reaction conditions to identify the optimal parameters for the synthesis of this compound, significantly accelerating process development and optimization. The ability to seamlessly scale up production from laboratory to industrial scale is a key driver for the adoption of these technologies.
Expanding the Utility of this compound in Emerging Areas of Organic Chemistry
While this compound is already a valuable building block, ongoing research aims to expand its utility in emerging areas of organic chemistry. Its unique combination of a fluorinated pyridine (B92270) ring and a protected carboxylic acid functionality makes it an attractive starting material for the synthesis of novel and complex molecules.
Future applications may include its use in the development of new pharmaceuticals, agrochemicals, and functional materials. The fluorine atom can impart unique properties to molecules, such as increased metabolic stability and binding affinity, making it a desirable feature in drug design.
Researchers are also exploring the use of this compound in the development of novel ligands for catalysis and as a key component in the synthesis of functional polymers and organic electronic materials. The continued exploration of its reactivity and the development of new synthetic transformations will undoubtedly uncover new and exciting applications for this versatile compound.
Q & A
Q. Methodological Guidance :
- Monitor reaction progress via TLC or HPLC.
- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and validate purity via <sup>1</sup>H/<sup>19</sup>F NMR .
How do spectroscopic and crystallographic data resolve structural ambiguities in this compound derivatives?
Advanced Research Question
Structural elucidation requires multi-technique validation:
- NMR : <sup>19</sup>F NMR distinguishes fluorine environments (e.g., para vs. ortho substitution). <sup>13</sup>C NMR confirms tert-butyl group integrity (δ ~28 ppm for C(CH3)3) .
- X-ray Crystallography : Resolves steric effects from the bulky tert-butyl group and fluorine’s electron-withdrawing impact on the pyridine ring. For example, layered hydrophobic/hydrophilic packing (observed in tert-butyl peroxide hydrates) may influence stability .
Q. Data Contradiction Analysis :
- Discrepancies in melting points or spectral shifts may arise from polymorphic forms or solvent adducts. Cross-validate with DSC and IR spectroscopy .
What computational models predict the reactivity of this compound in nucleophilic substitution reactions?
Advanced Research Question
Density Functional Theory (DFT) simulations can model:
- Electrophilicity : Fluorine’s inductive effect increases the pyridine ring’s electron deficiency, favoring nucleophilic attack at the 2- or 6-positions.
- Steric Effects : The tert-butyl group hinders access to the ester moiety, reducing reactivity at the carbonyl carbon.
Q. Methodological Guidance :
- Use Gaussian or ORCA software with B3LYP/6-31G(d) basis sets.
- Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots) to validate models .
How does this compound’s stability vary under different storage conditions?
Basic Research Question
Stability is influenced by:
Q. Experimental Design :
- Conduct accelerated stability studies (ICH Q1A guidelines) with HPLC tracking degradation products (e.g., 4-fluoropicolinic acid) .
What are the challenges in characterizing this compound’s coordination chemistry with transition metals?
Advanced Research Question
The tert-butyl group’s steric bulk and fluorine’s electronegativity complicate metal-ligand interactions:
- Steric Hindrance : Limits binding to metal centers (e.g., Pd or Cu) in catalytic cycles.
- Electronic Effects : Fluorine withdraws electron density, reducing ligand basicity.
Q. Methodological Guidance :
- Use XAS (X-ray Absorption Spectroscopy) to probe metal coordination environments.
- Compare with analogous non-fluorinated esters to isolate electronic vs. steric contributions .
How can researchers reconcile contradictory data on this compound’s solubility in polar solvents?
Data Contradiction Analysis
Reported solubility variations may stem from:
- Impurities : Residual catalysts (e.g., H2SO4) alter solvent interactions.
- Polymorphism : Different crystalline forms exhibit distinct solubility profiles.
Q. Resolution Strategy :
- Characterize batches via PXRD and DSC.
- Use standardized purification protocols (e.g., recrystallization from hexane/ethyl acetate) .
What in vitro assays evaluate this compound’s metabolic stability for pharmacological applications?
Advanced Research Question
Assess metabolic stability using:
- Hepatic Microsomal Incubations : Monitor degradation via LC-MS; identify metabolites (e.g., hydrolyzed picolinic acid).
- CYP450 Inhibition Assays : Fluorine’s electronegativity may modulate enzyme interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
